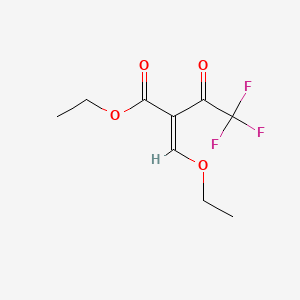

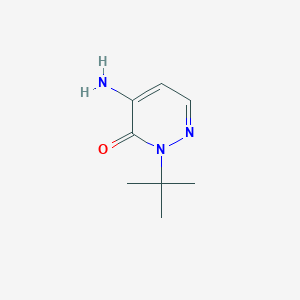

4-amino-2-(tert-butyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-(tert-butyl)-3(2H)-pyridazinone (4-Amino-TB-Pyr) is a heterocyclic compound belonging to the pyridazinone family of compounds. It is a versatile compound with a wide range of applications in the field of organic chemistry. The compound has been extensively studied for its ability to act as a synthetic intermediate in the synthesis of various compounds, as well as for its potential applications in medicinal chemistry.

Scientific Research Applications

Antitumor Activity

The synthesis of novel pyridazinone derivatives, including compounds related to 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, has shown promising antitumor activities. A series of these derivatives were synthesized and tested against MGC-803 and Bcap-37 cell lines, showing significant inhibitory effects. The structure-activity relationship revealed that specific substitutions on the benzene ring enhance anticancer activity, suggesting potential applications in cancer treatment (Qin et al., 2020).

Herbicide Action

Studies on substituted pyridazinone compounds, including structures similar to 4-amino-2-(tert-butyl)-3(2H)-pyridazinone, have demonstrated their effectiveness as herbicides. These compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. The research provides insight into the modes of action of these herbicides, offering a foundation for developing new agricultural chemicals (Hilton et al., 1969).

Bacterial Degradation

Research into the bacterial degradation of pyridazinone compounds sheds light on their environmental impact and potential for bioremediation. One study identified metabolites resulting from the bacterial utilization of pyridazinone as a carbon source, proposing a pathway for its degradation. This research is crucial for understanding how these compounds break down in the environment and their potential effects on microbial ecosystems (de Frenne et al., 1973).

Platelet Aggregation Inhibition

Pyridazinone derivatives have been explored for their potential in inhibiting platelet aggregation, a key factor in thrombotic diseases. Research into 6-aryl-5-amino-3(2H)-pyridazinones has identified several compounds with promising activity, indicating potential applications in cardiovascular disease treatment (Estevez et al., 1998).

Protodesilylation Reactions

The study of 2-tert-butyl-4-chloro-5-(silylmethylthio)-3(2H)-pyridazinone derivatives has provided valuable insights into base-catalyzed protodesilylation reactions. These findings have implications for synthetic chemistry, offering strategies for the selective removal of silyl groups under mild conditions (He & Li, 1996).

Mechanism of Action

Target of Action

The compound’s tert-butyl group is known to have unique reactivity patterns and is used in a variety of chemical transformations .

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and is used in various chemical transformations .

Biochemical Pathways

The tert-butyl group, a component of the compound, is known to be involved in various biosynthetic and biodegradation pathways .

properties

IUPAC Name |

4-amino-2-tert-butylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)11-7(12)6(9)4-5-10-11/h4-5H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQJOJQLTBOLGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462220 |

Source

|

| Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |

CAS RN |

330196-02-6 |

Source

|

| Record name | 4-amino-2-(tert-butyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)

![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)